![molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2](/img/structure/B451452.png)

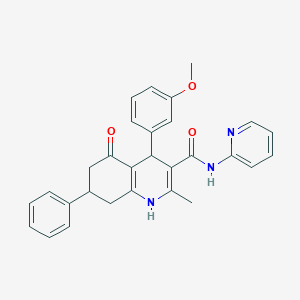

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

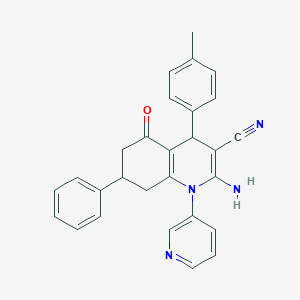

This compound is a derivative of benzo[b]thiophene and is related to a series of compounds that have been synthesized and evaluated for antiproliferative activity and inhibition of tubulin polymerization . The most promising compound in this series was found to inhibit cancer cell growth at subnanomolar concentrations and interact strongly with tubulin by binding to the colchicine site .

Synthesis Analysis

The synthesis of this compound involves the creation of inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . The synthesis process has been evaluated for its antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects .Molecular Structure Analysis

The molecular structure of this compound is based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . It has been found that the methoxy group located at the C-4 or at the C-7 position resulted in antiproliferative activity .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as an inhibitor of tubulin polymerization . It interacts strongly with tubulin by binding to the colchicine site .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 345.3 g/mol, a topological polar surface area of 94.1 Ų, and a complexity of 457 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of thiophene derivatives, including compounds similar to the specified chemical, involves reactions like the Gewald synthesis. These processes have been employed to create a variety of 2-aminothiophene derivatives, demonstrating a broad utility in generating structurally complex and diverse molecules (Nikolakopoulos et al., 2006). Additionally, methods for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through unexpected dehydrogenation of similar thiophene carboxylates have been developed, showcasing innovative approaches to obtain these compounds in good to excellent yields (Adib et al., 2014).

Potential Applications

- Some synthesized thiophene derivatives have been evaluated as adenosine A1 receptor allosteric enhancers, indicating potential pharmaceutical applications. These compounds, including those structurally related to the specified chemical, have shown to be more potent and efficacious than previous enhancers, suggesting a promising area for further pharmacological research (Nikolakopoulos et al., 2006).

- The application of thiophene derivatives as disperse dyes demonstrates their utility in materials science. These compounds, upon diazotization and coupling with various components, have yielded azo dyes with good coloration and fastness properties on polyester, illustrating their relevance in textile and polymer industries (Sabnis & Rangnekar, 1989).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its antiproliferative activity and its role as an inhibitor of tubulin polymerization . Additionally, more research could be done to explore the effects of different substitutions on the benzo[b]thiophene molecular skeleton .

Eigenschaften

IUPAC Name |

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPVNTWRLYJGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-2,3-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451373.png)

![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)

![1,3-Dichloropropan-2-yl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B451384.png)

![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)

![2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B451388.png)

![propyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451389.png)